1,3-Diphenylguanidine hemisulfate

Vue d'ensemble

Description

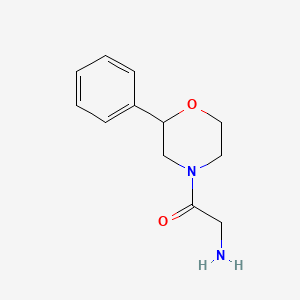

1,3-Diphenylguanidine (DPG) is a guanidine carrying a phenyl substituent on each of the two amino groups . It is used as an accelerator in the rubber industry and has a role as an allergen . It acts as a complexing agent for the detection of metals and organic bases . It is also used as a secondary foam stabilizer in the silicoflouride foam process .

Molecular Structure Analysis

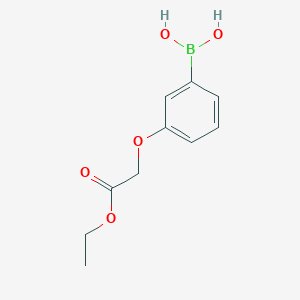

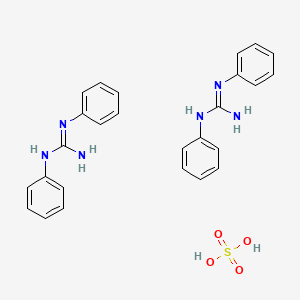

The molecular formula of 1,3-Diphenylguanidine hemisulfate is C26H28N6O4S . The InChI representation of the molecule is InChI=1S/2C13H13N3.H2O4S/c2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-5(2,3)4 .

Chemical Reactions Analysis

1,3-Diphenylguanidine (DPG) has been found to undergo oxidation when activated by goethite . The degradation rate of DPG was found to be highest at pH 5.0 .

Physical And Chemical Properties Analysis

1,3-Diphenylguanidine is a white to cream-colored chalky powder with a bitter taste and slight odor . It is sensitive to moisture, and its aqueous solutions are strongly alkaline . It is insoluble in water .

Applications De Recherche Scientifique

Pharmaceutical Intermediates

1,3-Diphenylguanidine: serves as an intermediate in pharmaceutical synthesis . Its chemical structure allows it to interact with various compounds, facilitating the creation of diverse pharmaceutical agents. This compound’s solubility in alcohol and dilute mineral acids makes it versatile for different synthesis processes.

Rubber Processing Accelerator

Widely used in the rubber industry, 1,3-Diphenylguanidine acts as an accelerator to speed up the vulcanization process . This application is critical for manufacturing various rubber products, ensuring they have the desired elasticity and durability.

Metal Detection

As a complexing agent, 1,3-Diphenylguanidine is utilized in analytical chemistry for the detection of metals . Its ability to form complexes with metal ions makes it valuable for identifying and quantifying metal content in samples.

Organic Base Detection

In addition to metal detection, this compound is also used to identify organic bases . Its reactivity with organic compounds allows for the analysis of base presence and concentration, which is essential in various research and industrial applications.

Foam Stabilization

In the production of foams, particularly in the silicoflouride foam process, 1,3-Diphenylguanidine acts as a secondary foam stabilizer . This ensures the foam maintains its structure and properties during and after production.

Research on Dermal Absorption

Scientific studies have investigated the dermal absorption, distribution, and metabolism of 1,3-Diphenylguanidine in laboratory settings . Understanding how this compound interacts with biological systems is crucial for assessing its safety and potential therapeutic uses.

Food Packaging

The compound’s role in food packaging involves its use as an accelerator in the production of materials that come into contact with food . Its properties help in creating packaging that is safe and maintains the quality of the food products.

Safety and Handling Research

Research into the safe handling and storage of 1,3-Diphenylguanidine is ongoing, with data sheets providing detailed information on exposure controls and personal protection measures . This is vital for ensuring the safety of researchers and workers who handle this chemical.

Safety and Hazards

Orientations Futures

While there is ongoing research into the environmental impact and human exposure to 1,3-Diphenylguanidine, further studies are needed to fully understand its effects. For instance, a recent study found 1,3-Diphenylguanidine in bottled water samples, suggesting that human exposure from drinking bottled water could be significant .

Mécanisme D'action

Target of Action

1,3-Diphenylguanidine (DPG) is primarily used as an accelerator in the vulcanization of rubber . It acts as a complexing agent in the detection of metals and organic bases . It is found in some rubber products and is also a dermatological sensitizer and allergen .

Mode of Action

It is known to interact with its targets to enhance the durability of rubber products . It is also used in allergenic epicutaneous patch tests to aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older .

Biochemical Pathways

Studies have shown that exposure to dpg can lead to oxidative stress indicators, including reactive oxygen species (ros), superoxide dismutase (sod), catalase (cat), glutathione disulfide (gssg), and glutathione (gsh) activities .

Result of Action

DPG’s action results in enhanced durability of rubber products . In biological systems, exposure to DPG has been associated with oxidative stress, indicated by heightened ROS levels and decreased SOD, CAT, GSSG, and GSH activities . This can lead to diminished reproduction rates, moulting, and body size in certain organisms like water fleas .

Action Environment

The action, efficacy, and stability of DPG can be influenced by environmental factors. For instance, DPG is intensively used in the tire manufacturing industry, and its residues can enter the environment through tire wear particles (TWPs), potentially posing risks to human health and the environment . The reactivity of DPG can also vary depending on the disinfection process used, with monochloramine showing significantly slower reactivity compared to chlorination .

Propriétés

IUPAC Name |

1,2-diphenylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H13N3.H2O4S/c2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-5(2,3)4/h2*1-10H,(H3,14,15,16);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHDSDBOGGXRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenylguanidine hemisulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

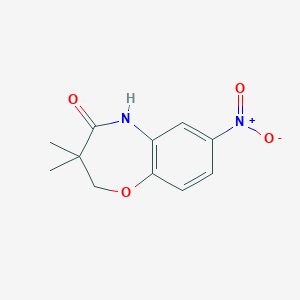

![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)

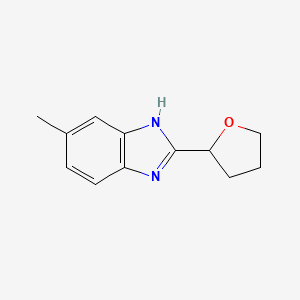

![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)

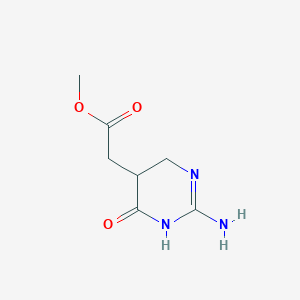

![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)

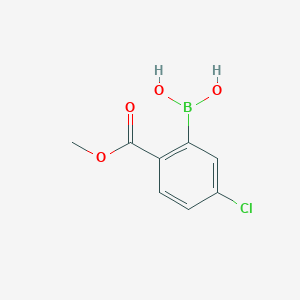

![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)